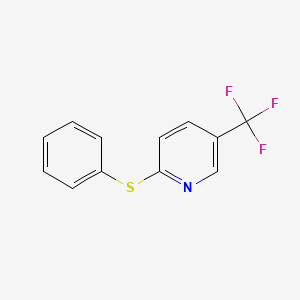

2-(Phenylthio)-5-(trifluoromethyl)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylsulfanyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NS/c13-12(14,15)9-6-7-11(16-8-9)17-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYHYHKTEPYCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenylthio 5 Trifluoromethyl Pyridine and Its Analogues

Strategies for Carbon-Sulfur Bond Formation on the Pyridine (B92270) Scaffold

Nucleophilic Aromatic Substitution (SNAr) Routes on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a primary method for forming C-S bonds on electron-poor heteroaromatic systems. chemrxiv.orgwikipedia.org This approach typically involves reacting a halogenated pyridine, such as 2-chloro-5-(trifluoromethyl)pyridine (B1661970), with a sulfur nucleophile like thiophenol or its corresponding thiolate. The trifluoromethyl group at the 5-position plays a crucial role by activating the pyridine ring, making the carbon at the 2-position more electrophilic and susceptible to nucleophilic attack. wikipedia.orguci.edu

The efficiency of the SNAr reaction is highly dependent on the specific conditions and reagents used. Key factors that are often optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the pyridine ring.

Base: A base is typically required to deprotonate the thiol, generating the more nucleophilic thiolate anion. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3), hydroxides (NaOH, KOH), and stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). acsgcipr.org The choice of base can significantly influence the reaction rate and yield.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) (MeCN) are frequently employed. acsgcipr.org These solvents are effective at solvating the cationic counter-ion of the thiolate salt, thereby enhancing the nucleophilicity of the sulfur anion.

Leaving Group: The nature of the halogen at the 2-position of the pyridine ring also affects reactivity. In SNAr reactions, the typical leaving group order is F > Cl > Br > I, which is opposite to that observed in SN2 reactions. researchgate.netlookchem.com This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the ipso-carbon more electrophilic. lookchem.com

Temperature: While many SNAr reactions require elevated temperatures to proceed at a reasonable rate, the high activation of the 5-(trifluoromethyl)pyridine ring can sometimes allow for milder conditions. chemrxiv.org

Below is an interactive table summarizing typical reaction conditions for the SNAr synthesis of aryl thioether pyridines.

| Precursor | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloro-5-(trifluoromethyl)pyridine | Thiophenol | K2CO3 | DMF | 80-100 | High |

| 2-Chloro-5-(trifluoromethyl)pyridine | 4-Methylthiophenol | Cs2CO3 | DMSO | 120 | Good |

| 2-Fluoro-5-(trifluoromethyl)pyridine | Thiophenol | NaH | THF | 25-50 | Excellent |

| 2-Bromo-5-(trifluoromethyl)pyridine | Sodium thiophenoxide | N/A | NMP | 100 | Moderate |

The SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgacsgcipr.org

Addition Step: The nucleophilic sulfur atom (from the thiolate) attacks the electron-deficient carbon atom bearing the leaving group (halogen). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org The negative charge in this intermediate is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing trifluoromethyl group. This stabilization is a key reason why pyridines, especially those with electron-withdrawing substituents, are highly reactive in SNAr reactions. wikipedia.orguci.edu

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion), yielding the final 2-(phenylthio)-5-(trifluoromethyl)pyridine product.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. lookchem.com The presence of the trifluoromethyl group in the para-position relative to the reacting center is highly effective at stabilizing the negative charge of the intermediate through resonance and inductive effects, thereby accelerating the reaction.

Transition-Metal Catalyzed Cross-Coupling Reactions

As an alternative to SNAr, transition-metal catalyzed cross-coupling reactions have emerged as powerful and versatile methods for C-S bond formation. These reactions often proceed under milder conditions and exhibit broader substrate scope and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its thioetherification variant, are widely used for constructing C-S bonds. nih.gov This methodology involves the reaction of a halo-pyridine with a thiol in the presence of a palladium catalyst, a suitable ligand, and a base.

Catalyst System: The catalytic cycle is driven by a Pd(0)/Pd(II) couple. A typical catalyst system consists of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine-based ligand. nih.govrsc.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands like Xantphos or dppf often providing excellent results by promoting the key steps of oxidative addition and reductive elimination. nih.gov

Scope: Palladium-catalyzed methods are generally applicable to a wide range of aryl and heteroaryl halides, including chlorides, bromides, and iodides. They are also compatible with various thiols. A significant advantage is their tolerance for a diverse array of functional groups on both coupling partners.

Limitations: A primary limitation of palladium catalysis can be the cost of the metal and ligands. Furthermore, catalyst poisoning by sulfur compounds can sometimes be an issue, leading to decreased efficiency. The removal of residual palladium from the final product is also a critical consideration, especially in pharmaceutical synthesis. chemrxiv.org

The general reaction scheme for palladium-catalyzed thioetherification is shown below:

While palladium is the most common catalyst for this transformation, other transition metals, particularly copper and nickel, have been developed as effective alternatives.

Copper Catalysis: Copper-catalyzed C-S bond formation, often referred to as the Ullmann condensation, is a well-established and cost-effective alternative to palladium-based methods. acs.org These reactions typically use a copper(I) salt, such as CuI or CuBr, often in the presence of a ligand like 1,10-phenanthroline. nih.gov Copper-catalyzed reactions can be particularly effective for coupling aryl iodides and bromides with thiols. nih.govacs.org They often require higher reaction temperatures than their palladium-catalyzed counterparts but offer the advantage of using a more abundant and less expensive metal.

Nickel Catalysis: Nickel catalysts are also gaining traction for C-S cross-coupling reactions due to their lower cost and unique reactivity. acs.org Nickel-based systems can sometimes catalyze reactions that are challenging for palladium, such as couplings involving aryl chlorides.

The development of these alternative metal-catalyzed systems continues to expand the toolkit available to synthetic chemists for the efficient construction of 2-(phenylthio)-5-(trifluoromethyl)pyridine and its analogues.

Radical-Mediated Thiolation Approaches

The formation of the C-S bond in 2-(phenylthio)-5-(trifluoromethyl)pyridine can be approached through radical-mediated processes. These methods offer an alternative to traditional transition-metal-catalyzed cross-coupling reactions, often proceeding under milder conditions and with different regioselectivity profiles. One prominent strategy in radical chemistry is the Minisci reaction, which typically involves the addition of a nucleophilic radical to an electron-deficient protonated N-heterocycle. While classically used for alkylation and acylation, modifications of the Minisci reaction can be adapted for thiolation.

In a hypothetical radical-mediated thiolation of 5-(trifluoromethyl)pyridine, a phenylthiyl radical (PhS•) would be generated in situ. This can be achieved through various methods, including the photoredox-catalyzed oxidation of thiophenol or its corresponding thiolate. Once formed, the electrophilic nature of the protonated 5-(trifluoromethyl)pyridinium species would direct the addition of the nucleophilic phenylthiyl radical to the C2 or C6 positions. The subsequent rearomatization of the pyridine ring would yield the desired 2-(phenylthio)-5-(trifluoromethyl)pyridine. The regioselectivity of this reaction would be influenced by both steric and electronic factors, with the trifluoromethyl group exerting a strong electron-withdrawing effect.

Recent advancements in photoredox catalysis have provided mild and efficient ways to generate sulfur-centered radicals from readily available precursors. For instance, the use of a suitable photocatalyst, upon visible light irradiation, can facilitate the single-electron oxidation of thiophenol to the phenylthiyl radical. This radical can then engage in a C-H functionalization reaction with the trifluoromethylated pyridine.

Table 1: Comparison of Potential Radical-Mediating Reagents for Thiolation

| Reagent/System | Radical Generation Method | Advantages | Potential Challenges |

| AIBN/Thiophenol | Thermal decomposition of AIBN to generate radicals that abstract a hydrogen from thiophenol | Well-established radical initiator | High temperatures may be required, potential for side reactions |

| Peroxides (e.g., DTBP) | Thermal or photochemical decomposition | Can be initiated under various conditions | Peroxide handling and safety considerations |

| Photoredox Catalyst/Thiophenol | Visible-light mediated single-electron transfer | Mild reaction conditions, high functional group tolerance | Catalyst cost and optimization may be necessary |

Multi-Component Reactions (MCRs) for Pyridine Derivatives

Multi-component reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to the synthesis of substituted pyridines. While a specific MCR for the direct synthesis of 2-(phenylthio)-5-(trifluoromethyl)pyridine is not prominently documented, existing MCRs for pyridine synthesis can be conceptually adapted.

For instance, a modified Kröhnke pyridine synthesis could potentially be employed. This reaction classically involves the reaction of a chalcone (B49325), a pyridinium (B92312) salt, and ammonium (B1175870) acetate. To incorporate the desired functionalities, a trifluoromethylated chalcone analogue could be reacted with a sulfur-containing component and a nitrogen source.

A more direct, albeit hypothetical, MCR could involve the condensation of a trifluoromethylated 1,3-dicarbonyl compound, an aldehyde, a source of ammonia (B1221849), and thiophenol. The sequence of reactions would likely involve the initial formation of an enamine or enone, followed by Michael addition of the thiophenol, and subsequent cyclization and aromatization to form the pyridine ring. The challenge in such an approach lies in controlling the chemoselectivity and regioselectivity of the multiple bond-forming events.

Another relevant MCR is the synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles, which has been achieved through the reaction of aldehydes, malononitrile, and thiols in the presence of a catalyst. This demonstrates the feasibility of incorporating a thioether group into a pyridine ring via an MCR. By modifying the starting materials to include a trifluoromethyl source, it might be possible to steer the reaction towards the desired product.

Table 2: Key Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Key Reactants | General Product | Potential for Adaptation |

| Kröhnke Pyridine Synthesis | Pyridinium ylide, α,β-unsaturated ketone, ammonia source | Substituted pyridines | Use of trifluoromethylated ketones and sulfur-containing nucleophiles |

| Hantzsch Dihydropyridine (B1217469) Synthesis | Aldehyde, β-ketoester (x2), ammonia | Dihydropyridines (require oxidation) | Incorporation of trifluoromethylated β-ketoesters |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-diketone | 2-Pyridones | Adaptation to include a thioether and trifluoromethyl group is complex |

Introduction of the Trifluoromethyl Group onto the Pyridine Ring

The introduction of the trifluoromethyl (CF₃) group is a critical step in the synthesis of the target compound. The strong electron-withdrawing nature and lipophilicity of the CF₃ group often impart desirable properties to bioactive molecules. Several methods exist for the trifluoromethylation of aromatic rings.

Direct Trifluoromethylation Methods: Electrophilic and Nucleophilic Reagents

Direct C-H trifluoromethylation of a pre-formed 2-(phenylthio)pyridine ring is a conceptually straightforward approach. This can be achieved using either electrophilic or nucleophilic trifluoromethylating reagents.

Electrophilic trifluoromethylating reagents , such as Umemoto's and Togni's reagents, are hypervalent iodine compounds that can deliver a "CF₃⁺" equivalent to electron-rich aromatic systems. nih.govenamine.net However, the pyridine ring, especially when substituted with an electron-withdrawing phenylthio group, is relatively electron-deficient, making it less reactive towards electrophilic attack. The reaction may require harsh conditions and could lead to a mixture of regioisomers.

Nucleophilic trifluoromethylation is generally more suitable for electron-deficient heterocycles like pyridine. A common strategy involves the activation of the pyridine ring, for example, by forming an N-oxide or an N-methylpyridinium salt. This activation enhances the electrophilicity of the ring, making it susceptible to attack by a nucleophilic CF₃ source, such as the Ruppert-Prakash reagent (TMSCF₃) or trifluoroacetic acid derivatives. researchgate.netacs.org A highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been developed based on an N-methylpyridine quaternary ammonium activation strategy, which is believed to proceed through a nucleophilic trifluoromethylation mechanism. researchgate.netacs.org

Table 3: Common Reagents for Direct Trifluoromethylation

| Reagent Type | Example Reagent(s) | Mechanism | Substrate Requirement |

| Electrophilic | Umemoto's reagents, Togni's reagents | Delivers "CF₃⁺" equivalent | Electron-rich arenes/heteroarenes |

| Nucleophilic | Ruppert-Prakash reagent (TMSCF₃), CF₃SO₂Na (Langlois' reagent) | Delivers "CF₃⁻" equivalent | Electron-poor arenes/heteroarenes, often requiring activation |

Halogen-Exchange Reactions for CF₃ Introduction

Halogen-exchange reactions provide a reliable method for introducing a trifluoromethyl group onto a pyridine ring. This typically involves the reaction of a halopyridine (usually an iodo- or bromopyridine) with a trifluoromethyl source in the presence of a transition metal catalyst, most commonly copper.

For the synthesis of 2-(phenylthio)-5-(trifluoromethyl)pyridine, a plausible route would start with a dihalopyridine, such as 2-chloro-5-iodopyridine. The greater reactivity of the C-I bond would allow for a selective copper-mediated trifluoromethylation at the 5-position. Following the successful introduction of the CF₃ group, the remaining chlorine at the 2-position can be substituted with thiophenol through a nucleophilic aromatic substitution reaction to furnish the final product. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in the trifluoromethylation step.

Cyclization Strategies Utilizing Trifluoromethylated Building Blocks

An alternative and often highly regioselective approach involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This strategy avoids the potential regioselectivity issues associated with the direct trifluoromethylation of a pre-existing pyridine ring.

Various condensation reactions can be employed to build the pyridine ring. For example, a trifluoromethylated 1,3-dicarbonyl compound can be condensed with an enamine and a nitrogen source, such as ammonia, in a Hantzsch-type synthesis. Subsequent oxidation of the initially formed dihydropyridine would yield the aromatic trifluoromethylated pyridine.

The Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynylketone, can also be adapted. enamine.net By using a trifluoromethylated ethynylketone, a trifluoromethyl group can be incorporated into the final pyridine product with high regiocontrol.

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of 2-(phenylthio)-5-(trifluoromethyl)pyridine and its analogues can be designed using either convergent or divergent strategies.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of analogues. For instance, a key intermediate such as 2-chloro-5-(trifluoromethyl)pyridine could be synthesized on a larger scale. This intermediate could then be reacted with a library of different thiols to generate a range of 2-(arylthio)-5-(trifluoromethyl)pyridine analogues. This strategy is particularly useful for structure-activity relationship (SAR) studies in drug discovery, where the rapid generation of a diverse set of related compounds is required.

The choice between a convergent and divergent approach depends on the specific goals of the synthesis. For the preparation of a single target molecule, a convergent strategy may be more efficient. For the creation of a library of related compounds, a divergent strategy is often preferred.

Synthesis of Key Precursors and Starting Materials

The efficient synthesis of 2-(phenylthio)-5-(trifluoromethyl)pyridine relies heavily on the availability and preparation of key precursors. The primary building blocks for this compound are a halogenated 5-(trifluoromethyl)pyridine derivative, most commonly 2-chloro-5-(trifluoromethyl)pyridine, and thiophenol or its derivatives. This section details the established and advanced synthetic routes for these crucial starting materials.

Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

2-Chloro-5-(trifluoromethyl)pyridine is a critical intermediate, and its synthesis has been approached through various pathways, predominantly starting from 3-picoline (3-methylpyridine) or 3-trifluoromethylpyridine.

Route 1: From 3-Picoline

A multi-step synthesis starting from 3-picoline is a widely employed method. This process involves a sequence of oxidation, chlorination, and fluorination steps.

A common pathway involves the initial N-oxidation of 3-picoline, followed by chlorination to yield 2-chloro-5-methylpyridine (B98176). Subsequent radical chlorination of the methyl group furnishes 2-chloro-5-(trichloromethyl)pyridine (B1585791). The final step is a halogen exchange reaction to introduce fluorine, yielding the desired 2-chloro-5-(trifluoromethyl)pyridine. google.com

A detailed synthetic sequence is outlined in a patented method:

N-oxidation of 3-picoline: 3-picoline is oxidized to N-oxy-3-picoline.

Chlorination to 2-chloro-5-methylpyridine: The N-oxide is reacted with benzoyl chloride in dichloromethane (B109758) with triethylamine (B128534) as an acid scavenger. The reaction is carried out under reflux for 3 to 4 hours. google.com

Trichlorination of the methyl group: 2-chloro-5-methylpyridine is treated with chlorine gas in the presence of azobisisobutyronitrile as a radical initiator and o-dichlorobenzene as a solvent. The reaction is maintained at 120-140 °C for 18 to 20 hours. google.com

Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is fluorinated using anhydrous potassium fluoride (B91410) with cetyltrimethylammonium bromide (CTAB) as a phase transfer catalyst in dimethyl sulfoxide (DMSO) under reflux for 5 to 7 hours. google.com

Another approach involves the direct reaction of β-picoline with chlorine and hydrogen fluoride in a fluidized-bed reactor. Over a CrO-Al catalyst at 300°C, a total yield of 66.6% for 2-chloro-5-(trifluoromethyl)pyridine and 3-trifluoromethylpyridine was achieved. researchgate.net

Route 2: From 3-Trifluoromethylpyridine

Direct chlorination of 3-trifluoromethylpyridine offers a more direct route to the target precursor. This transformation can be achieved in either the vapor or liquid phase.

Vapor-phase chlorination: This reaction is typically performed at temperatures ranging from 100°C to 500°C. When the temperature is below 250°C, the use of ultraviolet radiation is necessary. google.com

Liquid-phase chlorination: This method is carried out in an organic solvent, such as carbon tetrachloride, in the presence of a free-radical initiator like dibenzoyl peroxide or alpha,alpha-azobisisobutyronitrile, and/or under UV radiation. The reaction is conveniently conducted at temperatures between 0°C and 100°C. google.com

Route 3: Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

The fluorination of 2-chloro-5-(trichloromethyl)pyridine is a key step in several synthetic pathways. This halogen exchange reaction can be accomplished using various fluorinating agents. One patented method describes the reaction of 2-chloro-5-(trichloromethyl)pyridine with at least 3 molar equivalents of anhydrous hydrogen fluoride (HF) in the presence of a metal halide catalyst such as FeCl₃ or FeF₃. The reaction is conducted under superatmospheric pressure (5-1,200 psig) at a temperature of 150°C to 250°C. google.com

Table 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine - Selected Methods and Conditions

| Starting Material | Key Reagents and Conditions | Product | Yield | Reference |

| 3-Picoline | 1. N-oxidation2. Benzoyl chloride, CH₂Cl₂, triethylamine, reflux3. Cl₂, AIBN, o-dichlorobenzene, 120-140°C4. KF, CTAB, DMSO, reflux | 2-Chloro-5-(trifluoromethyl)pyridine | - | google.com |

| β-Picoline | Cl₂, HF, CrO-Al catalyst, 300°C (fluidized-bed reactor) | 2-Chloro-5-(trifluoromethyl)pyridine and 3-trifluoromethylpyridine | 66.6% (total) | researchgate.net |

| 3-Trifluoromethylpyridine | Cl₂, CCl₄, reflux, α,α-azobisisobutyronitrile | 2-Chloro-5-(trifluoromethyl)pyridine | Major product | google.com |

| 2-Chloro-5-(trichloromethyl)pyridine | Anhydrous HF, FeCl₃ or FeF₃, 150-250°C, 5-1,200 psig | 2-Chloro-5-(trifluoromethyl)pyridine | High | google.com |

Synthesis of Thiophenol

Thiophenol is the sulfur-containing nucleophile required for the synthesis of 2-(phenylthio)-5-(trifluoromethyl)pyridine. It can be prepared through several methods, with the reduction of benzenesulfonyl chloride being a classical and effective approach.

Route 1: Reduction of Benzenesulfonyl Chloride

A well-established laboratory-scale synthesis involves the reduction of benzenesulfonyl chloride with zinc dust and sulfuric acid. orgsyn.orgprepchem.com

Experimental Procedure: In a large flask, cracked ice and concentrated sulfuric acid are combined and cooled to between -5°C and 0°C. Benzenesulfonyl chloride is gradually added, followed by the portion-wise addition of zinc dust while maintaining the low temperature. The mixture is stirred at this temperature for about an hour and a half. The cooling bath is then removed, and the reaction is allowed to warm, leading to a vigorous reaction. After the initial exotherm subsides, the mixture is heated to boiling for approximately 7 hours until the solution becomes clear. The thiophenol is then isolated by steam distillation, separated from the aqueous layer, dried, and purified by distillation. This method has been reported to yield crude thiophenol in 96% and pure product in 91% yield. orgsyn.orgprepchem.com

A patent also describes a method for preparing thiophenol by reacting benzenesulfonyl chloride with formic acid in the presence of a catalyst system composed of Pd/C, triphenylphosphine, and iodine. google.com

Route 2: Newman-Kwart Rearrangement

The Newman-Kwart rearrangement provides an alternative pathway to thiophenols from readily available phenols. This intramolecular rearrangement involves the thermal conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol. wikipedia.orgjk-sci.comorganic-chemistry.org

The process generally involves:

Formation of O-aryl thiocarbamate: A phenol (B47542) is deprotonated with a base and then reacted with a thiocarbamoyl chloride to form the O-aryl thiocarbamate. wikipedia.org

Rearrangement: The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C) to induce the rearrangement to the S-aryl thiocarbamate. chem-station.com The driving force for this reaction is the formation of the more thermodynamically stable C=O bond from a C=S bond. jk-sci.comchem-station.com

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed, typically under basic conditions (e.g., aqueous NaOH or methanolic KOH), to yield the thiophenol. organic-chemistry.org

Recent advancements have focused on lowering the high temperatures required for the rearrangement, with methods utilizing palladium catalysis or photoredox catalysis enabling the reaction to proceed under milder conditions. chem-station.com

Table 2: Synthesis of Thiophenol - Selected Methods and Conditions

| Starting Material | Key Reagents and Conditions | Product | Yield | Reference |

| Benzenesulfonyl chloride | Zinc dust, H₂SO₄, ice, then heat | Thiophenol | 91% (pure) | orgsyn.orgprepchem.com |

| Benzenesulfonyl chloride | Formic acid, Pd/C, PPh₃, I₂, 50°C | Thiophenol | 73% | google.com |

| Phenol | 1. Base, thiocarbamoyl chloride2. Heat (200-300°C)3. Hydrolysis | Thiophenol | - | wikipedia.org |

Elucidation of Chemical Reactivity and Transformation Pathways of 2 Phenylthio 5 Trifluoromethyl Pyridine

Electrophilic and Nucleophilic Reactions at the Pyridine (B92270) Ring

The pyridine ring in 2-(phenylthio)-5-(trifluoromethyl)pyridine is rendered significantly electron-deficient by the electronegativity of the nitrogen atom and the potent electron-withdrawing effect of the trifluoromethyl group at the 5-position. This electronic characteristic generally disfavors electrophilic aromatic substitution, which typically requires harsh conditions. Conversely, the electron-poor nature of the ring makes it susceptible to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) reactions are a key feature of the reactivity of electron-deficient pyridines. While direct studies on 2-(phenylthio)-5-(trifluoromethyl)pyridine are not extensively documented, the reactivity of analogous compounds provides significant insight. For instance, studies on 2-chloro-5-nitropyridine (B43025) and 2-chloro-3-nitropyridine (B167233) demonstrate their facile reaction with arenethiolates to yield the corresponding 2-arylthio-nitropyridines. rsc.org This suggests that a suitable leaving group at the 2- or 6-position of the 5-(trifluoromethyl)pyridine ring would be readily displaced by nucleophiles. The phenylthio group itself is generally not a good leaving group in SNAr reactions.

The presence of the trifluoromethyl group further activates the pyridine ring towards nucleophilic attack. In related systems, such as pentafluoropyridine, nucleophilic substitution occurs readily, with the position of attack being influenced by the nature of the nucleophile and the reaction conditions. rsc.org It is plausible that strong nucleophiles could add to the pyridine ring of 2-(phenylthio)-5-(trifluoromethyl)pyridine, potentially leading to the formation of Meisenheimer-type intermediates, a common feature in nucleophilic aromatic substitution on electron-poor rings. nih.gov

Reactivity of the Phenylthio Moiety

The phenylthio group introduces another dimension to the reactivity of the molecule, offering sites for oxidative transformations and bond cleavage/formation.

The sulfur atom in the thioether linkage is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties and biological activity of the molecule. The oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide or 3-chloroperbenzoic acid (m-CPBA). For example, a series of α-trifluorothioanisole derivatives containing phenylpyridine moieties were successfully oxidized to their corresponding sulfoxides and sulfones. nih.gov This indicates that the thioether in 2-(phenylthio)-5-(trifluoromethyl)pyridine can be selectively oxidized without affecting the pyridine or trifluoromethyl groups under controlled conditions.

Table 1: Oxidative Transformations of Thioether Linkages in Analagous Systems

| Starting Material Analogue | Oxidizing Agent | Product | Reference |

|---|

This table presents data from analogous systems to infer the potential reactivity of 2-(phenylthio)-5-(trifluoromethyl)pyridine.

The carbon-sulfur bond in aryl thioethers can be cleaved under various conditions, including reductive, oxidative, and transition-metal-catalyzed reactions. While specific data for 2-(phenylthio)-5-(trifluoromethyl)pyridine is limited, general principles of C-S bond activation are applicable. For instance, transition metal complexes, such as those of rhodium, are known to insert into the C-S bonds of thiophenes, leading to cleavage. lehigh.edu

Furthermore, in the presence of strong bases, intramolecular cyclization reactions involving C-S bond cleavage and formation have been observed in related heterocyclic systems. researchgate.net The TiO2 photocatalyzed oxidation of certain sulfoxides has been shown to lead to C-S bond cleavage. researchgate.net These examples highlight the potential for the C-S bond in 2-(phenylthio)-5-(trifluoromethyl)pyridine to be a site of reactivity, enabling the introduction of new functional groups or the construction of more complex molecular architectures.

Directed and Non-Directed C-H Functionalization Studies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. The presence of multiple C-H bonds on both the pyridine and phenyl rings of 2-(phenylthio)-5-(trifluoromethyl)pyridine, coupled with the directing potential of the nitrogen atom and the thioether group, makes it an interesting substrate for such studies.

The functionalization of C-H bonds on the pyridine ring is challenging due to the ring's electronic properties. However, significant progress has been made in the regioselective functionalization of pyridines. nih.govnih.gov The nitrogen atom can act as a directing group, often favoring functionalization at the C2 and C6 positions. For instance, the palladium-catalyzed C2 arylation of quinoline (B57606) N-oxides has been reported. mdpi.com

The phenyl ring of the phenylthio moiety also presents opportunities for C-H functionalization. The sulfur atom can act as a directing group, typically favoring ortho-functionalization. Palladium-catalyzed ortho-trifluoromethylthiolation of benzamides is a known transformation. researchgate.net This suggests that the phenyl ring in 2-(phenylthio)-5-(trifluoromethyl)pyridine could undergo directed C-H activation at the ortho positions relative to the sulfur atom.

Table 2: Examples of Regioselective C-H Functionalization in Related Pyridine and Phenyl Sulfide (B99878) Systems

| Substrate Type | Catalyst/Reagent | Position of Functionalization | Reference |

|---|---|---|---|

| Pyridine N-Oxides | Palladium | C2 | mdpi.com |

| Benzamides | Palladium | ortho to directing group | researchgate.net |

This table provides examples from related systems to illustrate potential C-H functionalization pathways for 2-(phenylthio)-5-(trifluoromethyl)pyridine.

Derivatization Strategies for Analogues and Derivatives of the Compound

The structure of 2-(Phenylthio)-5-(trifluoromethyl)pyridine offers several avenues for derivatization to generate a library of analogues and derivatives. Key strategies would likely focus on modifications of the sulfide linkage, the pyridine ring, and the phenyl ring.

One of the most straightforward derivatization strategies involves the oxidation of the sulfide group. The sulfur atom in the phenylthio ether can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is significant as it can modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. The oxidation can be achieved using various oxidizing agents, with hydrogen peroxide in the presence of an acid catalyst being a common method. The reaction proceeds in a stepwise manner, allowing for the selective formation of either the sulfoxide or the sulfone by controlling the reaction conditions and the stoichiometry of the oxidant.

Table 1: Potential Oxidation Products of 2-(Phenylthio)-5-(trifluoromethyl)pyridine

| Derivative Name | Chemical Formula | Structure |

| 2-(Phenylsulfinyl)-5-(trifluoromethyl)pyridine | C₁₂H₈F₃NOS | |

| 2-(Phenylsulfonyl)-5-(trifluoromethyl)pyridine | C₁₂H₈F₃NO₂S |

Note: The structures in the table are illustrative of the compound classes.

Further derivatization could involve electrophilic or nucleophilic substitution reactions on either the pyridine or the phenyl ring. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the trifluoromethyl group. However, the presence of the phenylthio group at the 2-position will also influence the regioselectivity of such reactions.

The phenyl ring of the phenylthio group could also be a target for substitution reactions. Depending on the reaction conditions, electrophilic substitution could be directed to the ortho and para positions of the phenyl ring.

Thermal and Photochemical Stability and Degradation Pathways

Thermal Stability:

The presence of the trifluoromethyl group generally enhances the thermal stability of organic compounds. Pyridine and its derivatives are known to be relatively stable aromatic systems. The C-S bond in the phenylthio ether is also reasonably stable. It is anticipated that 2-(Phenylthio)-5-(trifluoromethyl)pyridine would exhibit good thermal stability, likely decomposing at temperatures well above 200 °C. For comparison, some fused nitrogen heterocycles have shown decomposition onsets above 300 °C. Thermal degradation, when it occurs, would likely involve the cleavage of the C-S bond or the decomposition of the pyridine ring.

Photochemical Stability:

Aromatic sulfides and pyridine derivatives can be susceptible to photochemical degradation. Upon exposure to ultraviolet (UV) radiation, the compound may undergo a variety of transformations. Pyridine itself has been shown to decompose upon UV irradiation in the vapor phase, leading to fragmentation products such as acetylene (B1199291) and hydrogen cyanide arkat-usa.org. The presence of the phenylthio group introduces a chromophore that can absorb UV light, potentially leading to the homolytic cleavage of the C-S bond to generate phenylthiyl and pyridyl radicals. These reactive intermediates could then undergo a variety of secondary reactions, leading to a complex mixture of degradation products. The specific degradation pathway would be dependent on the wavelength of light and the reaction medium.

Comprehensive Spectroscopic and Structural Characterization of 2 Phenylthio 5 Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR: Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-(Phenylthio)-5-(trifluoromethyl)pyridine is expected to exhibit distinct signals corresponding to the protons on both the pyridine (B92270) and phenyl rings.

The pyridine ring contains three aromatic protons. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is anticipated to be the most deshielded and appear as a doublet. The proton at the 4-position (H-4) would likely appear as a doublet of doublets due to coupling with H-3 and H-6. The proton at the 3-position (H-3) is expected to be a doublet.

The phenyl ring protons will present as a more complex pattern. The ortho-protons (H-2' and H-6') will be deshielded compared to the meta- (H-3' and H-5') and para-protons (H-4') due to the influence of the sulfur atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-(Phenylthio)-5-(trifluoromethyl)pyridine

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 8.6 - 8.8 | d | ~2.0 |

| H-4 (Pyridine) | 7.8 - 8.0 | dd | ~8.5, 2.5 |

| H-3 (Pyridine) | 7.2 - 7.4 | d | ~8.5 |

| H-2', H-6' (Phenyl) | 7.5 - 7.7 | m | - |

| H-3', H-4', H-5' (Phenyl) | 7.3 - 7.5 | m | - |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR: Characterization of the Carbon Framework

The ¹³C NMR spectrum will provide detailed information about the carbon skeleton of the molecule. The carbon attached to the trifluoromethyl group (C-5) and the carbon bonded to the sulfur atom (C-2) are expected to show significant shifts. The trifluoromethyl group itself will appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Phenylthio)-5-(trifluoromethyl)pyridine

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 160 - 165 |

| C-3 (Pyridine) | 120 - 125 |

| C-4 (Pyridine) | 135 - 140 |

| C-5 (Pyridine) | 125 - 130 (quartet) |

| C-6 (Pyridine) | 148 - 152 |

| C-1' (Phenyl) | 130 - 135 |

| C-2', C-6' (Phenyl) | 133 - 138 |

| C-3', C-5' (Phenyl) | 128 - 132 |

| C-4' (Phenyl) | 129 - 133 |

| CF₃ | 120 - 125 (quartet) |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR: Insights into the Trifluoromethyl Group Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For 2-(Phenylthio)-5-(trifluoromethyl)pyridine, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group in aromatic systems typically appears in the range of -60 to -70 ppm relative to a CFCl₃ standard. The electronic environment of the pyridine ring, influenced by the phenylthio group, will determine the precise chemical shift.

Advanced 2D NMR Techniques for Structural Elucidation (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the pyridine and phenyl rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the phenylthio group and the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which can help to determine the preferred conformation of the molecule, particularly the orientation of the phenyl ring relative to the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

The FT-IR spectrum of 2-(Phenylthio)-5-(trifluoromethyl)pyridine would display a series of absorption bands corresponding to the various functional groups and structural features of the molecule.

Table 3: Predicted Characteristic FT-IR Vibrational Modes for 2-(Phenylthio)-5-(trifluoromethyl)pyridine

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=N Stretch (Pyridine Ring) | 1600 - 1550 | Medium to Strong |

| Aromatic C=C Stretch | 1580 - 1450 | Medium to Strong |

| C-F Stretch (CF₃ Group) | 1350 - 1100 | Strong |

| C-S Stretch | 700 - 600 | Weak to Medium |

| Aromatic C-H Bend (Out-of-plane) | 900 - 675 | Strong |

The strong absorptions due to the C-F stretching of the trifluoromethyl group would be a particularly prominent feature of the spectrum. The positions of the aromatic C-H out-of-plane bending bands would provide information about the substitution patterns on both the pyridine and phenyl rings.

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy would provide valuable information about the vibrational modes of 2-(Phenylthio)-5-(trifluoromethyl)pyridine, complementing infrared (IR) spectroscopy. The analysis would focus on the vibrations of the pyridine ring, the phenyl group, the trifluoromethyl group, and the C-S-C linkage.

Characteristic Raman shifts would be expected for the following vibrational modes:

Pyridine ring vibrations: Ring stretching and breathing modes.

Phenyl ring vibrations: Ring stretching and deformation modes.

C-S stretching: Vibrations of the thioether linkage.

C-F stretching and bending: Vibrations associated with the trifluoromethyl group.

A data table, such as the one below, would typically be populated with experimentally observed Raman shifts and their corresponding assignments.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| Data not available | Pyridine ring modes |

| Data not available | Phenyl ring modes |

| Data not available | C-S stretching |

| Data not available | CF₃ stretching/bending |

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of 2-(Phenylthio)-5-(trifluoromethyl)pyridine. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. The theoretical exact mass of C₁₂H₈F₃NS is 255.0330 g/mol . HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

| Theoretical Exact Mass (m/z) | Measured Exact Mass (m/z) | Elemental Composition |

| 255.0330 | Data not available | C₁₂H₈F₃NS |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) would reveal the fragmentation pattern of 2-(Phenylthio)-5-(trifluoromethyl)pyridine. The molecule would break apart in a predictable manner upon electron impact, and the resulting charged fragments would be detected. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Expected fragmentation pathways could include:

Cleavage of the C-S bond, leading to fragments corresponding to the phenylthio and the trifluoromethylpyridine moieties.

Loss of the trifluoromethyl group.

Fragmentation of the pyridine or phenyl rings.

A table summarizing the major fragments and their relative abundances would be constructed from the mass spectrum.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance (%) |

| Data not available | Molecular ion [M]⁺ | Data not available |

| Data not available | [M - CF₃]⁺ | Data not available |

| Data not available | [C₆H₅S]⁺ | Data not available |

| Data not available | [C₅H₃N(CF₃)]⁺ | Data not available |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis spectroscopy would be used to investigate the electronic transitions within the molecule. The presence of aromatic rings and the thioether linkage would likely result in absorption bands in the ultraviolet region. The wavelength of maximum absorption (λmax) would be recorded.

Fluorescence spectroscopy would determine if the compound emits light after being excited by UV radiation. If fluorescent, the excitation and emission spectra would be recorded, and the fluorescence quantum yield could be determined.

| Spectroscopic Parameter | Wavelength (nm) | Molar Absorptivity (ε) / Quantum Yield (Φ) |

| UV-Vis Absorption (λmax) | Data not available | Data not available |

| Fluorescence Excitation | Data not available | Data not available |

| Fluorescence Emission | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography would provide the definitive three-dimensional structure of 2-(Phenylthio)-5-(trifluoromethyl)pyridine in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Bond Lengths, Bond Angles, and Torsion Angles

The crystallographic data would be presented in tables, providing a detailed geometric description of the molecule. This would include the bond lengths of all covalent bonds, the angles between adjacent bonds, and the torsion angles that describe the conformation of the molecule, particularly the rotation around the C-S bonds.

Table of Selected Bond Lengths

| Bond | Bond Length (Å) |

|---|---|

| C-S (pyridyl) | Data not available |

| C-S (phenyl) | Data not available |

| C-N (pyridine) | Data not available |

| C-C (pyridine) | Data not available |

| C-C (phenyl) | Data not available |

Table of Selected Bond Angles

| Atoms | Bond Angle (°) |

|---|---|

| C-S-C | Data not available |

| S-C-C (pyridyl) | Data not available |

| S-C-C (phenyl) | Data not available |

Table of Selected Torsion Angles

| Atoms | Torsion Angle (°) |

|---|---|

| C-C-S-C | Data not available |

Intermolecular Interactions and Crystal Packing

A comprehensive analysis of the intermolecular interactions and crystal packing of 2-(phenylthio)-5-(trifluoromethyl)pyridine cannot be completed at this time. Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSDC), have revealed no publicly available single-crystal X-ray diffraction data for this specific compound.

Without access to a crystallographic information file (CIF) or a peer-reviewed publication detailing the crystal structure of 2-(phenylthio)-5-(trifluoromethyl)pyridine, any discussion of its specific intermolecular interactions and crystal packing would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental work to crystallize the compound and analyze its structure by X-ray diffraction is necessary before a definitive analysis can be provided.

Computational and Theoretical Investigations of 2 Phenylthio 5 Trifluoromethyl Pyridine

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting molecular properties. DFT, with functionals like B3LYP, is widely used due to its balance of accuracy and computational cost. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure of a molecule.

Optimization of Molecular Geometry and Conformational Analysis

The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For 2-(Phenylthio)-5-(trifluoromethyl)pyridine, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

A key aspect of this molecule's structure is the rotational freedom around the C-S and S-Phenyl bonds. Conformational analysis would be performed to identify the different stable conformers (rotational isomers) and their relative energies. This typically involves systematically rotating these bonds and calculating the energy at each step to map out the potential energy surface. The conformer with the lowest energy is the global minimum and represents the most likely structure of the molecule.

Table 1: Representative Data for Optimized Molecular Geometry (Hypothetical) This table is illustrative and not based on published data for the specific compound.

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-S Bond Length | 1.78 |

| S-Phenyl C Bond Length | 1.77 |

| Pyridine (B92270) C-N Bond Length | 1.34 |

| C-CF₃ Bond Length | 1.49 |

| C-S-C Bond Angle | 103.5 |

Electronic Structure and Properties (HOMO-LUMO Energies, Band Gap)

Once the geometry is optimized, the electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive.

Table 2: Representative Electronic Properties (Hypothetical) This table is illustrative and not based on published data for the specific compound.

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

Frontier Molecular Orbital (FMO) Theory: Reactivity Prediction and Reaction Sites

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict how a molecule will react. mdpi.comyoutube.com The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

For 2-(Phenylthio)-5-(trifluoromethyl)pyridine, the HOMO is expected to be localized primarily on the electron-rich phenylthio group, suggesting this is a likely site for electrophilic attack. The LUMO, conversely, is likely to be distributed over the electron-deficient trifluoromethyl-substituted pyridine ring, indicating its susceptibility to nucleophilic attack. Visualizing the shapes and locations of these orbitals provides a map of the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values.

Typically, red regions represent negative electrostatic potential and are associated with high electron density, making them susceptible to electrophilic attack. Blue regions indicate positive electrostatic potential, corresponding to low electron density and a tendency for nucleophilic attack. Green and yellow areas are relatively neutral. For 2-(Phenylthio)-5-(trifluoromethyl)pyridine, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the sulfur atom, while positive potential would be concentrated near the hydrogen atoms and the trifluoromethyl group.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing insights that are often difficult to obtain experimentally. This involves identifying the reactants, products, any intermediates, and, most importantly, the transition states.

A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, chemists can determine the activation energy and predict the reaction rate. For reactions involving 2-(Phenylthio)-5-(trifluoromethyl)pyridine, such as nucleophilic aromatic substitution, computational modeling could elucidate the step-by-step mechanism and predict the most favorable reaction pathway.

Spectroscopic Property Prediction (NMR, UV-Vis) via Computational Methods

Computational methods are also highly effective at predicting various spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs, allowing for the prediction of its UV-Vis spectrum.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Applications in Advanced Organic Synthesis and Catalysis

Utilization as a Building Block in the Synthesis of Complex Molecules

The structural framework of 2-(Phenylthio)-5-(trifluoromethyl)pyridine makes it a significant building block for constructing more elaborate molecules, particularly in the agrochemical and specialty chemical sectors. The trifluoromethylpyridine (TFMP) core is a key structural motif in numerous commercial products due to the enhanced biological activity and favorable physicochemical properties conferred by the trifluoromethyl group. nih.govresearchoutreach.org

Trifluoromethylpyridine derivatives are foundational to a significant portion of modern crop protection agents. researchoutreach.org While direct large-scale application of 2-(Phenylthio)-5-(trifluoromethyl)pyridine as a precursor is not widely documented in public literature, its synthesis from key industrial intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) positions it as a valuable synthetic intermediate. The phenylthio group can be introduced via nucleophilic aromatic substitution and can serve as a handle for further molecular elaboration or be a part of the final active ingredient's structure.

Key agrochemicals are often derived from chlorinated precursors of 5-(trifluoromethyl)pyridine. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) is a high-demand intermediate used to produce the fungicide Fluazinam and the insecticide Chlorfluazuron. researchoutreach.orgalfa-chemical.com Similarly, 2,5-CTF is a crucial building block for the herbicide Fluazifop-butyl. nih.govresearchoutreach.org The synthesis of 2-(Phenylthio)-5-(trifluoromethyl)pyridine from 2,5-CTF and thiophenol represents a straightforward method to diversify these core structures for the development of new active ingredients. The introduction of the sulfur linkage is a common strategy in pesticide design, as seen in the insecticide Sulfoxaflor, which is based on a 6-(trifluoromethyl)pyridine sulfide (B99878) intermediate. researchoutreach.orgresearchoutreach.org

| Agrochemical | Type | Key Trifluoromethylpyridine Precursor | Reference |

|---|---|---|---|

| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | researchoutreach.orgalfa-chemical.com |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | nih.govresearchoutreach.org |

| Chlorfluazuron | Insecticide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | researchoutreach.org |

| Pyridalyl | Insecticide | Contains 5-(trifluoromethyl)pyridine moiety | researchoutreach.org |

| Sulfoxaflor | Insecticide | 6-(Trifluoromethyl)pyridine derivative | researchoutreach.org |

Beyond agrochemicals, the demand for trifluoromethylpyridine derivatives as intermediates for specialty organic chemicals has grown steadily. researchoutreach.org The unique properties imparted by the trifluoromethyl group—such as increased lipophilicity and metabolic stability—make these compounds attractive in materials science and pharmaceutical research. 2-(Phenylthio)-5-(trifluoromethyl)pyridine serves as a functionalized building block. The phenylthio group can be oxidized to sulfoxides and sulfones, creating new derivatives with altered electronic and steric profiles. Alternatively, the sulfur atom can be cleaved or used as a directing group in subsequent synthetic transformations, providing a pathway to a variety of substituted pyridine (B92270) compounds that are otherwise difficult to access.

Role as a Ligand in Transition Metal Catalysis

The pyridine nitrogen and the sulfur atom of the phenylthio group in 2-(Phenylthio)-5-(trifluoromethyl)pyridine provide two potential coordination sites, allowing it to function as an N,S-bidentate ligand for transition metals. The electronic nature of the pyridine ring is significantly influenced by the potent electron-withdrawing trifluoromethyl group at the 5-position, which modulates the donor properties of the nitrogen atom and, consequently, the catalytic behavior of the resulting metal complex.

Metal complexes of 2-(Phenylthio)-5-(trifluoromethyl)pyridine can be synthesized by reacting the compound with a suitable transition metal salt (e.g., of palladium, copper, nickel, or zinc) in an appropriate solvent. nih.govrsc.orgmdpi.com The compound can act as a chelating ligand, forming a stable five-membered ring with the metal center, or as a bridging ligand to form dinuclear or polynuclear complexes. The strong σ-donor properties of such ligands can stabilize the metal center, making the resulting complexes robust and effective in catalysis. nih.gov The trifluoromethyl group enhances the π-acceptor character of the pyridine ring, which can influence the reactivity and stability of the metal complex.

| Coordination Mode | Description | Potential Metal Centers |

|---|---|---|

| Monodentate (N-donor) | Coordination occurs only through the pyridine nitrogen. | Various |

| Monodentate (S-donor) | Coordination occurs only through the thioether sulfur. | Soft metals (e.g., Pd, Pt, Au) |

| Bidentate Chelate (N,S-donor) | Forms a stable 5-membered ring with the metal center. | Pd(II), Cu(I), Ni(II) |

| Bridging Ligand | Links two or more metal centers to form polynuclear complexes. | Ag(I), Cu(I) |

Palladium complexes bearing pyridine-based ligands are extensively used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. mdpi.com A palladium complex of 2-(Phenylthio)-5-(trifluoromethyl)pyridine could be a potent catalyst for such transformations. The electron-deficient nature of the ligand, due to the CF3 group, can facilitate the reductive elimination step in the catalytic cycle, which is often rate-limiting, potentially leading to higher catalytic turnover. beilstein-journals.org Furthermore, related pyridine derivatives have been employed in palladium-catalyzed C-H activation and functionalization reactions, suggesting that complexes of 2-(Phenylthio)-5-(trifluoromethyl)pyridine could also be active in this modern area of synthesis. researchgate.net

The 5-(trifluoromethyl)pyridine scaffold has proven to be highly effective in the design of chiral ligands for asymmetric catalysis. A prominent example is the pyridine-oxazoline (PyOx) ligand family, where ligands such as (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole are used to form palladium complexes that catalyze reactions with high enantioselectivity. nih.gov These catalysts have been successfully applied in the asymmetric addition of arylboronic acids to imines. nih.gov

While 2-(Phenylthio)-5-(trifluoromethyl)pyridine itself is achiral, it can be readily modified to create a chiral ligand. For instance, introducing chiral substituents on the phenyl ring or creating a chiral center at the sulfur atom (by oxidation to a sulfoxide) would produce a chiral N,S-ligand. Such ligands could be explored in a variety of asymmetric transformations, including allylic alkylations, hydrosilylations, and Diels-Alder reactions, expanding the toolkit available for the synthesis of enantioenriched molecules. rsc.orgmdpi.com

Applications in Material Science Research

The application of 2-(Phenylthio)-5-(trifluoromethyl)pyridine in material science is an area of considerable interest, primarily as a monomer or building block for high-performance polymers and functional materials. Commercial suppliers of this compound note its potential as a monomer for Covalent Organic Frameworks (COFs) and materials for electronics.

Research into related fields supports this potential application:

Fluorinated Polymers: Organofluorine compounds are foundational to the development of advanced polymers with enhanced thermal stability, chemical resistance, and specific hydrophobic properties. cas.org Fluorinated pyridines, in particular, are used to create complex fluoropolymers and fluorinated network materials.

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with highly ordered structures. The precise arrangement of monomers allows for the rational design of materials with tailored electronic and optical properties. Pyridine- and thiophene-based molecules are common building blocks for COFs intended for applications in photocatalysis, electronics, and gas storage. The defined geometry and functionality of 2-(Phenylthio)-5-(trifluoromethyl)pyridine make it a candidate for incorporation into such frameworks, where the trifluoromethyl and phenylthio groups could direct the assembly and impart specific functionalities to the final material.

Although specific polymers or materials incorporating 2-(Phenylthio)-5-(trifluoromethyl)pyridine are not yet detailed in the literature, its structural attributes align with the current direction of research in advanced functional materials.

Q & A

Basic: What are the optimal synthetic routes for 2-(Phenylthio)-5-(trifluoromethyl)pyridine, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves introducing the phenylthio group onto a trifluoromethylpyridine core. A multi-step approach may include:

Core Formation : Start with halogenated pyridine derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine) as intermediates. Fluorination steps using agents like SbF₃ or HF-pyridine can introduce the trifluoromethyl group .

Thioether Formation : React the halogenated intermediate with thiophenol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) .

Optimization : Adjust temperature (80–120°C), catalyst (e.g., Pd for cross-coupling), and stoichiometry of thiophenol to minimize byproducts. Purification via silica gel chromatography or recrystallization enhances purity .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of 2-(Phenylthio)-5-(trifluoromethyl)pyridine?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve bond lengths and angles, particularly the C–S bond (1.7–1.8 Å) and CF₃ geometry. Requires high-purity crystals grown via slow evaporation .

Basic: How does the phenylthio substituent influence the reactivity of 5-(trifluoromethyl)pyridine in nucleophilic substitution reactions?

Methodological Answer:

The phenylthio group acts as a directing group and electron donor , altering reactivity:

- Nucleophilic Attack : The sulfur atom enhances para/ortho substitution due to resonance effects. For example, Pd-catalyzed C–H arylation selectively targets positions adjacent to the CF₃ group .

- Comparative Reactivity : Unlike chlorinated analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine), the phenylthio group reduces electrophilicity, requiring stronger bases (e.g., LDA) for deprotonation .

Advanced: What strategies address regioselectivity challenges in Pd-catalyzed C–H functionalization of 2-(Phenylthio)-5-(trifluoromethyl)pyridine?

Methodological Answer:

- Ligand Design : Bulky ligands (e.g., BrettPhos) favor mono-arylation by sterically hindering secondary reactions .

- Solvent Effects : Non-polar solvents (toluene) improve selectivity for meta-arylation over ortho pathways.

- Substituent Tuning : Electron-withdrawing groups (e.g., CF₃) direct arylation to electron-deficient positions. Computational DFT studies predict transition-state energies to guide optimization .

Advanced: How can conflicting biological activity data for 2-(Phenylthio)-5-(trifluoromethyl)pyridine derivatives be resolved?

Methodological Answer:

- Purity Assessment : Use HPLC-MS to rule out impurities (>98% purity required). Contaminants from incomplete fluorination (e.g., –CH₂Cl residues) may skew bioassay results .

- Assay Design :

- Dose-Response Curves : Test across concentrations (nM–µM) to identify true IC₅₀ values.

- Off-Target Screening : Use kinase panels or proteome profiling to exclude non-specific effects .

- Structural Analogs : Compare with derivatives lacking the phenylthio group to isolate pharmacophore contributions .

Advanced: What computational methods predict the interaction of 2-(Phenylthio)-5-(trifluoromethyl)pyridine with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Focus on sulfur-π interactions with hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- DFT Calculations : Calculate Fukui indices to identify reactive sites for electrophilic attack .

Advanced: How can solvent and temperature variations resolve contradictions in reaction outcomes for sulfur-containing pyridine derivatives?

Methodological Answer:

- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to stabilize intermediates. DMF enhances solubility of ionic species, while toluene reduces side reactions .

- Temperature Gradients : Use microwave-assisted synthesis (80–150°C) to accelerate kinetics and improve selectivity.

- In Situ Monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.